4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated phenyl compound with a pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce corresponding alcohols.
Scientific Research Applications
4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of bromine and pyridine moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14BrN3 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C21H14BrN3/c22-17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-23-18)25-21(14-16)19-9-2-4-11-24-19/h1-14H |
InChI Key |
XYQRSNXFRSZJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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